4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
Description
This compound (CAS 100811-89-0) is a thiobenzoic acid derivative with a hexyloxy substituent at the 2-position, an amino group at the 4-position, and a diethylaminoethyl ester moiety. Its molecular formula is C₁₉H₃₃ClN₂O₃ (molecular weight: 393.93 g/mol) .
Properties
CAS No. |
4607-43-6 |
|---|---|
Molecular Formula |
C19H33ClN2O2S |
Molecular Weight |
389.0 g/mol |
IUPAC Name |
2-(4-amino-2-hexoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O2S.ClH/c1-4-7-8-9-13-23-18-15-16(20)10-11-17(18)19(22)24-14-12-21(5-2)6-3;/h10-11,15H,4-9,12-14,20H2,1-3H3;1H |
InChI Key |
MVFKZFKXHGCAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves multiple steps:
Formation of the Thiobenzoic Acid Ester: The initial step involves the reaction of 4-amino-2-(hexyloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Esterification: The acid chloride is then reacted with 2-(diethylamino)ethanol in the presence of a base such as pyridine to form the ester.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(hexyloxy)thiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings and Alkyl Chains
Propoxycaine Hydrochloride (CAS 550-83-4)
- Structure: 4-Amino-2-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
- Molecular Formula : C₁₆H₂₆ClN₂O₃ (330.85 g/mol) .
- Key Differences: Substituent: Propoxy (C₃) vs. hexyloxy (C₆) at the 2-position. Ester Type: Oxygen ester vs. thioester. Propoxycaine is a known local anesthetic, suggesting the target compound may share similar mechanisms but with modified pharmacokinetics .
4-Amino-2-chlorobenzoic acid 2-diethylaminoethyl ester hydrochloride (Nesacaine, CAS 385889-7)
- Structure : Chlorine substituent at the 2-position.
- Molecular Formula: Not explicitly stated, but inferred as C₁₃H₁₈Cl₂N₂O₂ (similar to CAS 100811-81-2) .
- Key Differences: Substituent: Chlorine (electron-withdrawing) vs. hexyloxy (electron-donating). Synthesis: Requires 2-chloro-4-aminobenzoyl chloride and diethylamino ethanol, differing from the hexyloxy derivative’s synthesis . Applications: Used clinically since 1956 as a local anesthetic, highlighting the pharmacological relevance of diethylaminoethyl ester scaffolds .
4-Amino-5-chloro-2-methoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochloride (CAS referenced in )
Aminoalkyl Ester Modifications
Benzoic acid,4-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride (CAS 6288-78-4)
- Structure: Additional diethylaminoethoxy group at the 4-position.
- Molecular Formula : C₁₉H₃₂Cl₂N₂O₃ (336.47 g/mol for one HCl; exact weight varies with stoichiometry) .
- Key Differences: Dual Diethylamino Groups: Enhances basicity and water solubility, contrasting with the single diethylaminoethyl group in the target compound. Pharmacokinetics: Increased solubility may favor rapid systemic absorption but shorter half-life .
Chain Length and Lipophilicity
- Trends : Longer alkyl chains (e.g., hexyloxy) increase LogP, enhancing lipid solubility and likely prolonging tissue retention. This may improve sustained release but raise toxicity risks due to accumulation .
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